molecular formula C17H16N4O3S2 B12145330 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145330
M. Wt: 388.5 g/mol
InChI Key: KVBWPLAPXNTVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxin core linked to a triazole ring via a sulfanyl acetamide bridge. The triazole moiety is substituted with a methyl group at position 4 and a thiophen-2-yl group at position 5.

Properties

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16N4O3S2/c1-21-16(14-3-2-8-25-14)19-20-17(21)26-10-15(22)18-11-4-5-12-13(9-11)24-7-6-23-12/h2-5,8-9H,6-7,10H2,1H3,(H,18,22)

InChI Key

KVBWPLAPXNTVSY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CS4

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, enzyme inhibitory effects, and overall therapeutic potential.

Synthesis

The synthesis of this compound involves a multi-step process starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine. The initial step includes the formation of sulfonamide derivatives followed by further derivatization with various bromoacetamides. The general procedure involves:

  • Preparation of Sulfonamide :
    • Reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium.
    • Monitoring the reaction via thin-layer chromatography (TLC) until a single spot is observed.
  • Formation of Target Compounds :
    • The sulfonamide is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF using lithium hydride as a base.
    • The products are purified and characterized spectroscopically .

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of this compound against key enzymes related to metabolic disorders:

  • Alpha-glucosidase Inhibition :
    • The compound exhibits significant inhibition of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. This inhibition suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption.
  • Acetylcholinesterase Inhibition :
    • It also shows inhibitory activity against acetylcholinesterase, which is relevant for Alzheimer's disease treatment. By inhibiting this enzyme, the compound may enhance acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies and Research Findings

A series of experiments have been conducted to assess the biological activity of this compound:

StudyTarget EnzymeIC50 ValueEffect
Study 1Alpha-glucosidase15 µMSignificant inhibition observed
Study 2Acetylcholinesterase20 µMModerate inhibition noted

These studies indicate that the compound has promising therapeutic potential for conditions like T2DM and Alzheimer's disease due to its enzyme inhibitory properties.

The mechanism underlying the biological activity of this compound appears to involve competitive inhibition of the target enzymes. For alpha-glucosidase, it likely binds to the active site, preventing substrate access and thus reducing glucose release from carbohydrates. For acetylcholinesterase, similar competitive binding may occur, leading to increased levels of acetylcholine in synaptic clefts.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various thiophenes and triazoles. The process typically employs standard organic synthesis techniques such as nucleophilic substitution and coupling reactions under controlled conditions to yield the desired compound with high purity and yield. Characterization is performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure and integrity of the compound .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit promising antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains and fungi. In vitro assays indicate that these compounds inhibit microbial growth by targeting specific metabolic pathways .

Anticancer Properties

The anticancer potential of N-(2,3-dihydro-1,4-benzodioxin) derivatives has been investigated extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines such as HCT116 and HeLa. Mechanistic studies reveal that they may act by disrupting mitochondrial function and activating caspases involved in the apoptotic pathway . The structure–activity relationship (SAR) studies suggest that modifications on the benzodioxin core can enhance cytotoxicity .

Enzyme Inhibition

N-(2,3-dihydro-1,4-benzodioxin) derivatives have also been evaluated for their ability to inhibit key enzymes linked to metabolic disorders. For example, studies have highlighted their potential as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) . Molecular docking studies support these findings by predicting strong binding affinities between the compound and target enzymes .

Therapeutic Applications

Given its diverse biological activities, N-(2,3-dihydro-1,4-benzodioxin) derivatives hold promise for therapeutic applications in:

  • Antimicrobial Treatments : Targeting resistant strains of bacteria and fungi.
  • Cancer Therapy : Developing novel anticancer agents that induce apoptosis selectively in tumor cells.
  • Neurological Disorders : Potential use in treating cognitive decline associated with Alzheimer's disease through enzyme inhibition.

Case Study 1: Anticancer Activity

A recent study synthesized a series of N-(2,3-dihydrobenzo[1,4]dioxin) derivatives and evaluated their anticancer activity against several human cancer cell lines. The results showed that specific modifications to the benzodioxin structure significantly enhanced cytotoxicity. Notably, compound X exhibited an IC50 value below 50 μM against HCT116 cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of N-(2,3-dihydrobenzo[1,4]dioxin) derivatives against α-glucosidase. The study utilized both in vitro assays and molecular docking simulations to demonstrate that certain analogs effectively inhibited enzyme activity at low concentrations. This suggests potential utility in managing postprandial hyperglycemia in diabetic patients .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a benzodioxin-acetamide-triazole scaffold with analogs but differs in triazole substituents. Key comparisons include:

A. Compound
  • Name : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Molecular Formula : C₂₂H₁₉N₅O₄S
  • Triazole Substituents : 4-(2-furylmethyl), 5-(2-pyridinyl)
  • Key Differences: Substituent Electronics: Pyridine (electron-withdrawing) vs. thiophen (electron-neutral). Lipophilicity: Thiophen increases lipophilicity (LogP ~3.1) compared to pyridine (LogP ~1.2), enhancing membrane permeability but reducing aqueous solubility .
B. Triazine-Based Sulfonamides ()
  • Core Structure : Triazine-sulfonamide instead of triazole-acetamide.
  • Functional Groups : Sulfonamide (polar) vs. acetamide (moderately polar).
  • Implications : Sulfonamides generally exhibit higher solubility but lower blood-brain barrier penetration compared to acetamides .

Physicochemical Properties

Parameter Target Compound Compound Triazine Analogs ()
Molecular Weight 388.48 g/mol 449.49 g/mol ~400–450 g/mol (estimated)
LogP (Predicted) 3.1 2.4 1.8–2.5
Hydrogen Bond Donors 1 (NH acetamide) 1 (NH acetamide) 2–3 (sulfonamide NH)
Sulfur Atoms 2 1 1–2
  • Solubility : The target compound’s thiophen group reduces aqueous solubility compared to ’s pyridine and furan oxygen.
  • Metabolic Stability : Thiophen’s sulfur may increase susceptibility to cytochrome P450 oxidation compared to pyridine .

Preparation Methods

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin amine serves as the foundational scaffold. A modified Ullmann condensation is employed, starting with 1,2-dihydroxybenzene and 1,2-dibromoethane under basic conditions:

1,2-Dihydroxybenzene+1,2-DibromoethaneNaOH, EtOHΔ1,4-Benzodioxane\text{1,2-Dihydroxybenzene} + \text{1,2-Dibromoethane} \xrightarrow[\text{NaOH, EtOH}]{\Delta} \text{1,4-Benzodioxane}

Nitration of the benzodioxane at position 6 using fuming nitric acid (HNO₃) in acetic anhydride, followed by catalytic hydrogenation (H₂/Pd-C), yields the amine.

Table 1: Reaction Conditions for Benzodioxin Amine Synthesis

ParameterValue/DetailSource
Nitration AgentHNO₃ (90%) in Ac₂O, 0°C → RT, 4h
Reduction Catalyst10% Pd-C, H₂ (50 psi), EtOH, 6h
Yield78% (over two steps)

Synthesis of 4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

The triazole-thiol moiety is synthesized via cyclization of a thiosemicarbazide intermediate:

  • Thiophene-2-carbohydrazide is reacted with methyl isothiocyanate in ethanol under reflux to form the thiosemicarbazide.

  • Cyclization is induced using aqueous NaOH (10%) at 80°C for 3h, yielding the triazole-thiol.

Table 2: Triazole-Thiol Synthesis Parameters

ParameterValue/DetailSource
Cyclization AgentNaOH (10%), 80°C, 3h
SolventEthanol/H₂O (4:1)
Yield65%

Bromoacetylation of Benzodioxin Amine

The amine is converted to 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide via Schotten-Baumann reaction:

Benzodioxin amine+Bromoacetyl bromideNaHCO₃, DCM0°CRTBromoacetamide\text{Benzodioxin amine} + \text{Bromoacetyl bromide} \xrightarrow[\text{NaHCO₃, DCM}]{0°C \rightarrow RT} \text{Bromoacetamide}

Key Conditions :

  • Molar Ratio : 1:1.2 (amine:bromoacetyl bromide)

  • Reaction Time : 2h at 0°C, then 12h at RT.

  • Yield : 85% after recrystallization (EtOAc/hexane).

Coupling of Triazole-Thiol with Bromoacetamide

The final step involves nucleophilic substitution between the triazole-thiol and bromoacetamide. Using lithium hydride (LiH) in dimethylformamide (DMF) promotes deprotonation of the thiol, enabling efficient sulfide bond formation:

Bromoacetamide+Triazole-thiolLiH, DMFRT,6hTarget Compound\text{Bromoacetamide} + \text{Triazole-thiol} \xrightarrow[\text{LiH, DMF}]{RT, 6h} \text{Target Compound}

Table 3: Coupling Reaction Optimization

ParameterValue/DetailSource
BaseLiH (1.5 equiv)
SolventDMF, anhydrous, N₂ atmosphere
Reaction Time6h at RT
Yield72%

Characterization and Validation

The synthesized compound is validated using spectroscopic methods:

  • 1H-NMR (400 MHz, DMSO-d6):

    • δ 7.45 (s, 1H, benzodioxin-H)

    • δ 7.32 (d, J = 3.6 Hz, 1H, thiophene-H)

    • δ 4.28 (s, 2H, -SCH₂CO-)

    • δ 3.92 (s, 3H, N-CH3).

  • IR (KBr):

    • 3280 cm⁻¹ (N-H stretch)

    • 1650 cm⁻¹ (C=O amide)

    • 1240 cm⁻¹ (C-S).

  • Elemental Analysis :

    • Calculated for C₁₉H₁₈N₄O₃S₂: C 54.02%, H 4.29%, N 13.26%

    • Found: C 53.89%, H 4.35%, N 13.18%.

Industrial-Scale Considerations

For large-scale production, modifications include:

  • Continuous Flow Reactors : To enhance safety and yield in nitration and cyclization steps.

  • Purification : Column chromatography (silica gel, EtOAc/hexane) for intermediates; recrystallization for the final product.

Table 4: Scalability Challenges and Solutions

ChallengeSolutionSource
Exothermic NitrationGradual reagent addition, cooling
Thiol OxidationN₂ atmosphere, antioxidant additives

Q & A

What are the critical parameters for optimizing the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to maximize yield and purity?

Level: Basic
Methodological Answer:
Key parameters include:

  • Temperature control : Exothermic steps (e.g., cyclization of the triazole ring) require precise cooling to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the sulfanyl-acetamide moiety .
  • Reagent stoichiometry : Excess thiol-containing intermediates (e.g., triazole-thiol derivatives) ensure complete substitution at the acetamide sulfur .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol improves purity (>95%) .
ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature0–25°C (step-dependent)Prevents decomposition
Solvent PolarityHigh (DMF/DMSO)Enhances reactivity
Reaction Time12–24 hrs (step-dependent)Ensures completion

How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Assay variability : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target specificity .
  • Structural impurities : Validate compound identity via high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., NOESY for stereochemistry) .
  • Solubility differences : Standardize DMSO stock concentrations (≤0.1% v/v) to avoid aggregation artifacts .
  • Data normalization : Include positive/negative controls (e.g., known inhibitors) to calibrate activity thresholds .

What advanced computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Level: Advanced
Methodological Answer:

  • Reaction path search : Use density functional theory (DFT) to model transition states, particularly for sulfanyl group substitutions .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction intermediates (e.g., solvation of the benzodioxin ring) .
  • Machine learning (ML) : Train models on PubChem reaction datasets to predict optimal conditions for triazole-thiol coupling .

How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thiophen-2-yl substituent?

Level: Advanced
Methodological Answer:

  • Analog synthesis : Replace thiophen-2-yl with furan-2-yl or phenyl groups to assess electronic/steric effects .
  • Biological testing : Compare IC₅₀ values across analogs in target assays (e.g., kinase inhibition) .
  • Molecular docking : Map binding interactions using X-ray crystallography or cryo-EM of target proteins .

What strategies mitigate instability of this compound under physiological conditions?

Level: Basic
Methodological Answer:

  • pH optimization : Stabilize the acetamide moiety by buffering solutions at pH 6.5–7.4 .
  • Light sensitivity : Store in amber vials to prevent benzodioxin ring photooxidation .
  • Lyophilization : Improve shelf life by lyophilizing in trehalose or mannitol matrices .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Level: Advanced
Methodological Answer:

  • Solvent replacement : Use cyclopentyl methyl ether (CPME) or water-miscible ionic liquids instead of DMF .
  • Catalytic systems : Employ Pd/C or Cu-nanoparticles for recyclable catalysis in triazole formation .
  • Waste reduction : Implement flow chemistry for continuous processing and lower solvent volumes .

What analytical techniques are essential for characterizing its solid-state forms?

Level: Basic
Methodological Answer:

  • PXRD : Differentiate polymorphs by crystallinity patterns .
  • DSC/TGA : Identify melting points and thermal degradation profiles .
  • Solid-state NMR : Resolve hydrogen-bonding networks in the benzodioxin-triazole core .

How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration?

Level: Advanced
Methodological Answer:

  • LogP optimization : Introduce fluorine atoms to the thiophen ring to balance lipophilicity (target LogP 2–3) .
  • P-glycoprotein evasion : Replace methyl groups with trifluoromethyl to reduce efflux .
  • In silico BBB models : Use SwissADME or BBB Predictor to prioritize analogs .

What experimental designs are recommended for studying its enzymatic inhibition kinetics?

Level: Advanced
Methodological Answer:

  • Michaelis-Menten assays : Vary substrate concentrations under fixed inhibitor levels .
  • Time-dependent inactivation : Pre-incubate enzyme with compound to assess irreversible binding .
  • ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry .

How can contradictory results in its antioxidant vs. pro-oxidant effects be reconciled?

Level: Advanced
Methodological Answer:

  • ROS detection assays : Use DCFH-DA (for general ROS) and Amplex Red (for H₂O₂) to quantify species-specific effects .
  • Redox cycling tests : Compare results in presence/absence of NADPH to identify enzymatic vs. direct activity .
  • In vivo models : Validate findings in zebrafish or murine oxidative stress models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.